molecular formula C6H8Cl2 B1615345 6,6-Dichlorobicyclo[3.1.0]hexane CAS No. 23595-96-2

6,6-Dichlorobicyclo[3.1.0]hexane

Cat. No. B1615345
CAS RN: 23595-96-2
M. Wt: 151.03 g/mol
InChI Key: HNNSUVSMKQVPCJ-UHFFFAOYSA-N
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Description

6,6-Dichlorobicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H8Cl2 . It has an average mass of 151.034 Da and a monoisotopic mass of 150.000305 Da .


Synthesis Analysis

The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexane has been reported in a study . The compound was synthesized by dichlorocarbene addition into 3-cyclopentenecarboxylic acid using BTEA.Cl as a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of 6,6-Dichlorobicyclo[3.1.0]hexane contains a total of 17 bonds, including 9 non-H bonds, 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving 6,6-Dichlorobicyclo[3.1.0]hexane are not detailed in the search results, a related compound, bicyclo[3.1.0]hexanes, has been synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction used an organic or an iridium photoredox catalyst and blue LED irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Dichlorobicyclo[3.1.0]hexane include an average mass of 151.034 Da and a monoisotopic mass of 150.000305 Da .

Scientific Research Applications

Electrocyclic Ring-Opening

6,6-Dichlorobicyclo[3.1.0]hexane undergoes electrocyclic ring-opening to give π-allyl cations, which then cyclize to form spirocyclic products. This process was demonstrated with C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes and confirmed through single-crystal X-ray analysis (Mikušek, Ward, & Banwell, 2019).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds. Dehydrochlorination of 6,6-dichloro-3-thiabicyclo[3.1.0]hexane generates cyclopropene, which can be trapped with various reactants, leading to the synthesis of highly reactive cyclopropa[c]thiophene (Anthony, Yew, & Wege, 1990).

Synthesis of Bicyclic Amino Acids

The synthesis of bicyclic amino acids, such as 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, utilizes this compound. It serves as a conformationally restricted glutamate analogue with properties useful in pharmacology (Pedregal & Prowse, 2002).

Study of Reactive Intermediates

1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane, a related compound, is used to study reactive intermediates. This compound undergoes eliminations to form strained 1,3-bridged cyclopropenes and vinylcarbenes, which are useful for understanding reaction mechanisms (Weber & Brinker, 1996).

Molecular Structure Analysis

Gas-phase electron diffraction and quantum-chemical calculations have been employed to investigate the molecular structure of 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), revealing its conformational properties (Atavin et al., 2003).

Future Directions

Future research directions could involve further exploration of the synthesis methods and potential applications of 6,6-Dichlorobicyclo[3.1.0]hexane and related compounds. For instance, the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported , suggesting potential avenues for future research.

properties

IUPAC Name

6,6-dichlorobicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSUVSMKQVPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283643
Record name 6,6-dichlorobicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dichlorobicyclo[3.1.0]hexane

CAS RN

23595-96-2
Record name NSC32685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6-dichlorobicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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